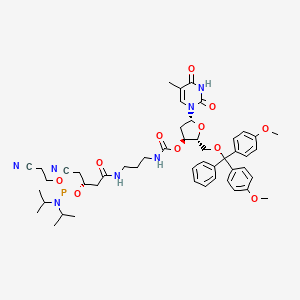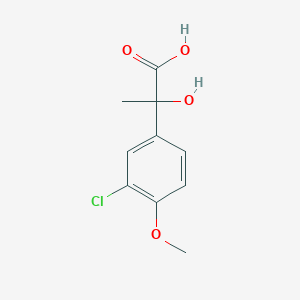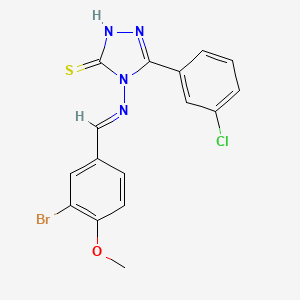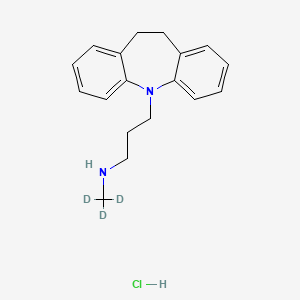
Morphine-D3 6ss-D-Glucuronide; ss-D-Glucopyranosiduronic acid, (5a,6a)-7,8-didehydro-4,5-epoxy-3-hydroxy-17-(methyl-d3)morphinan-6-yl (9CI); (5a,6a)-7,8-Didehydro-4,5-epoxy-3-hydroxy-17-methyl-d3-morphinan-6-yl ss-D-Glucopyranosiduronic Acid; Morphine-d3 6-O-Glucuronide; Morphine-d3 6-Glucuronide; Morphine-d3 Glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morphine-6-beta-D-glucuronide-D3 solution is a certified reference material with a concentration of 100 micrograms per milliliter in a methanol: water (1:1) mixture. This compound is a deuterated form of morphine-6-beta-D-glucuronide, which is a primary plasma and urinary metabolite of the opiate analgesic morphine . Morphine-6-beta-D-glucuronide is known for its potent analgesic properties and is used in various scientific and medical research applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of morphine-6-beta-D-glucuronide-D3 involves the glucuronidation of morphine. This process is catalyzed by uridine 5’-diphospho-glucuronosyltransferases (UGTs), which facilitate the addition of a glucuronide moiety to the C6 position of morphine . The reaction typically occurs in the presence of uridine diphosphate glucuronic acid (UDPGA) as the glucuronide donor .
Industrial Production Methods
Industrial production of morphine-6-beta-D-glucuronide-D3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified and formulated into a solution with methanol and water for use as a certified reference material .
化学反応の分析
Types of Reactions
Morphine-6-beta-D-glucuronide-D3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the glucuronide moiety or the morphine backbone.
Substitution: Substitution reactions can occur at the glucuronide moiety or the morphine structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of morphine-6-beta-D-glucuronide derivatives with altered functional groups .
科学的研究の応用
Morphine-6-beta-D-glucuronide-D3 is widely used in scientific research due to its stable isotopic labeling and well-characterized properties. Some key applications include:
Pharmacokinetics and Drug Metabolism: Used to study the metabolism and pharmacokinetics of morphine and its metabolites in biological systems.
Analytical Chemistry: Employed as a reference standard in liquid chromatography and mass spectrometry for the quantification of morphine and its metabolites in biological samples.
Forensic Toxicology: Utilized in forensic analysis to detect and quantify morphine and its metabolites in biological specimens.
Clinical Research: Applied in clinical studies to investigate the pharmacological effects and therapeutic potential of morphine-6-beta-D-glucuronide.
作用機序
Morphine-6-beta-D-glucuronide-D3 exerts its effects primarily through the mu opioid receptor, similar to morphine . It has a slightly higher affinity for the delta receptor and a lower affinity for the kappa receptor compared to morphine . The compound’s analgesic action involves binding to these receptors, leading to the inhibition of pain signal transmission in the central nervous system . Additionally, it has been shown to have a lower affinity for the mu2 receptor but equal affinity to the mu1 receptor .
類似化合物との比較
Similar Compounds
Morphine-3-beta-D-glucuronide: Another major metabolite of morphine, but with different pharmacological properties.
Morphine-6-beta-D-glucuronide: The non-deuterated form of the compound, used in similar research applications.
Codeine-6-glucuronide: A metabolite of codeine with similar glucuronidation at the C6 position.
Uniqueness
Morphine-6-beta-D-glucuronide-D3 is unique due to its deuterated labeling, which provides enhanced stability and allows for more precise quantification in analytical applications . This makes it particularly valuable in pharmacokinetic studies and forensic analysis where accurate measurement of morphine metabolites is crucial .
特性
分子式 |
C23H27NO9 |
|---|---|
分子量 |
464.5 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H27NO9/c1-24-7-6-23-10-3-5-13(31-22-17(28)15(26)16(27)19(33-22)21(29)30)20(23)32-18-12(25)4-2-9(14(18)23)8-11(10)24/h2-5,10-11,13,15-17,19-20,22,25-28H,6-8H2,1H3,(H,29,30)/t10-,11+,13-,15-,16-,17+,19-,20-,22+,23-/m0/s1/i1D3 |
InChIキー |
GNJCUHZOSOYIEC-YTLCJKNCSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O |
正規SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)OC6C(C(C(C(O6)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B12047664.png)

![2-[4-(naphthalen-2-yloxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B12047673.png)
![4-(dimethylamino)-3-[({1-hydroxy-4-[(E)-phenyldiazenyl]naphthalen-2-yl}carbonyl)amino]benzoic acid](/img/structure/B12047680.png)
![N-(5-Bromobenzo[d]thiazol-2-yl)-4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B12047684.png)

![7-Benzyl-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12047689.png)

![8-(Ethylsulfanyl)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12047694.png)



![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12047720.png)
